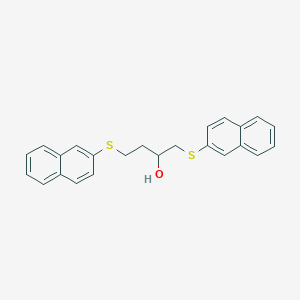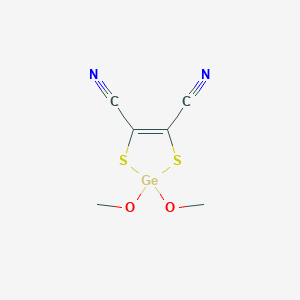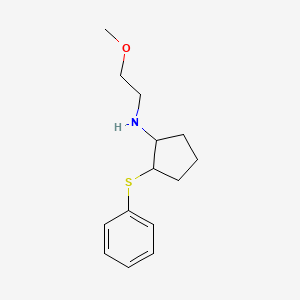
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: methoxy, methyl, and hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The process involves multiple steps, including the formation of a porphyrinogen intermediate, which is then oxidized to form the final porphyrin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Solvent recovery systems and purification techniques like column chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of porphyrinogens.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted porphyrins, porphyrinogens, and metalloporphyrins, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in mimicking natural heme compounds.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
作用機序
The mechanism by which 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin exerts its effects involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins, which can then participate in redox reactions. These interactions are crucial in applications like catalysis and photodynamic therapy, where the compound’s ability to generate reactive oxygen species is utilized.
類似化合物との比較
Similar Compounds
Tetraphenylporphyrin: A similar compound with four phenyl groups, but without the specific substitutions seen in 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin.
Heme: A naturally occurring porphyrin with an iron center, crucial for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over reactivity and binding characteristics.
特性
CAS番号 |
874948-46-6 |
|---|---|
分子式 |
C40H30N4O |
分子量 |
582.7 g/mol |
IUPAC名 |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4O/c1-25-8-10-27(11-9-25)39-32-18-14-29(41-32)24-30-15-19-33(42-30)40(28-12-16-31(45-2)17-13-28)37-23-21-35(44-37)38(26-6-4-3-5-7-26)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
InChIキー |
VBQLODXGVFNONM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)OC)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)

![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)

![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
